Benzene, 1-(2-azidoethyl)-4-nitro-
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Overview
Description
1-(2-azidoethyl)-4-nitrobenzene is an organic compound that features both azide and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-azidoethyl)-4-nitrobenzene can be synthesized through a multi-step processThe azide group can be introduced via nucleophilic substitution using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-(2-azidoethyl)-4-nitrobenzene typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2-azidoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, copper(I) catalysts for click reactions.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired transformation.
Major Products
Reduction: 1-(2-aminoethyl)-4-nitrobenzene.
Substitution: 1-(2-triazoleethyl)-4-nitrobenzene.
Oxidation: Products depend on the specific oxidizing agent used.
Scientific Research Applications
1-(2-azidoethyl)-4-nitrobenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-4-nitrobenzene depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles via a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it valuable for various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
1-(2-azidoethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(2-azidoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(2-azidoethyl)-4-aminobenzene: Features an amino group instead of a nitro group.
Uniqueness
1-(2-azidoethyl)-4-nitrobenzene is unique due to the presence of both azide and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
70079-91-3 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(2-azidoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
InChI Key |
CENQBIUVODNYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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